3-benzyloxy-2-nitro-N-methylaniline
Description
3-Benzyloxy-2-nitro-N-methylaniline is a nitroaromatic compound featuring a benzyloxy group at the 3-position, a nitro group at the 2-position, and an N-methyl substituent on the aniline backbone. Nitroaniline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic rings, which facilitate nucleophilic substitution and coordination chemistry .
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-methyl-2-nitro-3-phenylmethoxyaniline |
InChI |
InChI=1S/C14H14N2O3/c1-15-12-8-5-9-13(14(12)16(17)18)19-10-11-6-3-2-4-7-11/h2-9,15H,10H2,1H3 |
InChI Key |
MVLUKKOMVMRLNE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Benzyl-3-nitroaniline (CAS 33334-94-0)
- Structure : Benzyl group attached to the amine nitrogen (N-benzyl), nitro group at the 3-position.
- Formula : C₁₃H₁₂N₂O₂ (MW: 228.25 g/mol).
- Key Differences :
- The absence of a benzyloxy group and the presence of N-benzyl substitution alter electronic effects. The nitro group at the 3-position (meta to the amine) reduces steric hindrance compared to the ortho-nitro group in the target compound.
- Applications: Versatile intermediate in organic synthesis, particularly in nucleophilic aromatic substitution reactions .
3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline (CAS 1458569-16-8)
- Structure : Fluoro substituent at the 3-position, 4-methoxybenzyl and methyl groups on the amine.
- Formula : C₁₅H₁₄FN₂O₃ (MW: 307.29 g/mol; reported MW in evidence may be incorrect).
- Compared to the target compound, the absence of a benzyloxy group reduces steric bulk but introduces fluorine’s electronegative effects .
N-Methyl-2-nitroaniline (CAS 612-34-0)
- Structure : Simplest analog with a nitro group at the 2-position and N-methyl substitution.
- Formula : C₇H₈N₂O₂ (MW: 168.15 g/mol).
- Key Differences: Lacking the benzyloxy group, this compound has lower molecular weight and likely higher solubility in polar solvents.
Positional Isomers: 2-Methyl-3-nitroaniline (CAS 276-328)
- Structure : Methyl group at the 2-position, nitro group at the 3-position.
- Formula : C₇H₈N₂O₂ (MW: 168.15 g/mol).
- Key Differences :
- Positional isomerism significantly alters electronic effects. The meta-nitro group (relative to the amine) reduces conjugation with the aromatic ring compared to the ortho-nitro configuration in the target compound.
- Melting Point: Reported as 276°C, suggesting higher crystallinity than many nitroaniline derivatives .
Data Table: Key Properties of Compared Compounds
*Note: Data for this compound is inferred from structural analogs.
Research Findings and Trends
- Electronic Effects : The benzyloxy group in the target compound is electron-donating via resonance, which may counteract the electron-withdrawing nitro group, creating a balanced electronic profile suitable for selective reactions .
- Steric Considerations : Bulky substituents like benzyloxy and N-methyl groups in the target compound may hinder reactions requiring planar transition states but enhance stability in harsh conditions .
- Synthetic Utility: Nitro groups in ortho positions (as in the target) are known to activate aromatic rings for nucleophilic substitution, making the compound valuable in heterocycle synthesis .
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